molecular formula C13H21Cl2N3O B2662660 (2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride CAS No. 1217441-76-3

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride

Cat. No.: B2662660
CAS No.: 1217441-76-3
M. Wt: 306.23
InChI Key: SUCVPPKISFLZLD-LTCKWSDVSA-N
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Description

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride: is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a suitable phenyl halide reacts with the piperazine derivative.

    Final Assembly: The final step involves the coupling of the piperazine derivative with an appropriate amino acid derivative to form the target compound. This step may require specific reaction conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is typically purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethan-1-one dihydrochloride: can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

These compounds share the piperazine ring but differ in their specific substituents and applications, highlighting the versatility and importance of the piperazine scaffold in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-amino-1-(4-methylpiperazin-1-yl)-2-phenylethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-15-7-9-16(10-8-15)13(17)12(14)11-5-3-2-4-6-11;;/h2-6,12H,7-10,14H2,1H3;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCVPPKISFLZLD-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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